molecular formula C12H17NO3S B5318373 2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide

2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide

Cat. No.: B5318373
M. Wt: 255.34 g/mol
InChI Key: OBUYRWOUSYVVFX-UHFFFAOYSA-N
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Description

2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide is a chemical compound with a benzamide core structure. This compound is characterized by the presence of two hydroxyl groups at the 2 and 6 positions on the benzene ring and a propylthioethyl group attached to the nitrogen atom of the amide. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

2,6-dihydroxy-N-(2-propylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-2-7-17-8-6-13-12(16)11-9(14)4-3-5-10(11)15/h3-5,14-15H,2,6-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUYRWOUSYVVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCCNC(=O)C1=C(C=CC=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has hydroxyl groups at the 2 and 6 positions.

    Amidation Reaction: The benzene derivative undergoes an amidation reaction with 2-(propylthio)ethylamine under controlled conditions to form the desired benzamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a base like triethylamine and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Alkylated or acylated benzamides.

Scientific Research Applications

2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxyl groups and the amide moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The propylthioethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-dihydroxybenzamide: Lacks the propylthioethyl group, making it less lipophilic.

    N-[2-(propylthio)ethyl]benzamide: Lacks the hydroxyl groups, reducing its ability to form hydrogen bonds.

    2,6-dihydroxy-N-ethylbenzamide: Has an ethyl group instead of a propylthioethyl group, affecting its chemical properties.

Uniqueness

2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide is unique due to the combination of hydroxyl groups and the propylthioethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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